molecular formula C7H9Br2NOS B6244874 ZERENEX ZX-OA012352 CAS No. 76007-16-4

ZERENEX ZX-OA012352

Cat. No.: B6244874
CAS No.: 76007-16-4
M. Wt: 315
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZERENEX ZX-OA012352 is a proprietary compound developed by ZereneX Molecular Ltd, a leader in custom synthesis and medicinal chemistry research . The compound is part of ZereneX’s portfolio targeting therapeutic areas such as metabolic disorders, though its specific indication remains undisclosed. Structural analysis suggests the presence of a sulfonamide group (SO₂) and hydroxyl functionalities, which may contribute to its chelation or enzymatic inhibition properties .

Properties

CAS No.

76007-16-4

Molecular Formula

C7H9Br2NOS

Molecular Weight

315

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZX-OA012352 involves complex, multi-step reactions. Zerenex Molecular Ltd offers custom synthesis services, including the preparation of novel organic compounds and optimization of existing synthetic methods . The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound is carried out under strict conditions to ensure high purity and yield. Zerenex Molecular Ltd utilizes advanced process chemistry technologies and proprietary methods to produce this compound efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZX-OA012352 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such

Comparison with Similar Compounds

Sulfonamide-Containing Compounds

ZX-OA012352 shares structural motifs with sulfonamide-based drugs, such as Celecoxib (COX-2 inhibitor) and Acetazolamide (carbonic anhydrase inhibitor). However, its unique hydroxyl and ether groups differentiate its pharmacophore. For example:

Property ZX-OA012352 Celecoxib Acetazolamide
Molecular Formula C₁₀H₁₃NO₅S C₁₇H₁₄F₃N₃O₂S C₄H₆N₄O₃S₂
Molecular Weight 259.28 g/mol 381.37 g/mol 222.25 g/mol
Key Functional Groups Sulfonamide, OH Sulfonamide, CF₃ Sulfonamide, NH₂
Therapeutic Target Undisclosed COX-2 Carbonic Anhydrase

The sulfonamide group in ZX-OA012352 may enhance solubility and binding affinity compared to non-sulfonamide analogs, but its lack of trifluoromethyl or amine groups likely limits crossover with existing COX-2 or carbonic anhydrase inhibitors .

Boronic Acid Derivatives

Boronic acids exhibit high reactivity with diols and phosphate groups, making them candidates for metabolic disorder therapies. However, ZX-OA012352’s sulfonamide and oxygen-rich structure may offer superior stability and reduced toxicity compared to boronic acids, which often require protective ligands to prevent hydrolysis .

Comparison with Functionally Similar Compounds

Hyperphosphatemia Therapies

ZereneX’s parent company, Keryx Pharma, markets ferric citrate (Zerenex) for hyperphosphatemia, an iron-based phosphate binder . While ZX-OA012352’s mechanism is unconfirmed, its sulfonamide group suggests a novel approach compared to metal-based or polymer-based binders:

Property ZX-OA012352 Ferric Citrate (Zerenex) Sevelamer Carbonate
Class Small molecule Iron complex Polymer
Mechanism Potential chelator Phosphate binding via Fe³⁺ Ion exchange
Molecular Weight 259.28 g/mol ~480 g/mol (variable) ~1,600 g/mol (polymer)
Bioavailability Likely high Low (minimal systemic abs.) Non-absorbed

ZX-OA012352’s smaller size and organic structure may improve systemic absorption and enable dual action (e.g., enzyme inhibition alongside chelation), though this requires validation .

Kinase Inhibitors

Structurally, ZX-OA012352’s hydroxyl groups resemble Idelalisib (PI3Kδ inhibitor), a therapy for non-Hodgkin’s lymphoma . However, Idelalisib’s quinazoline core and fluorine substitutions contrast sharply with ZX-OA012352’s sulfonamide backbone. This divergence suggests ZX-OA012352 may target non-kinase pathways, such as metabolic enzymes or transporters.

Research Findings and Gaps

  • Efficacy: No peer-reviewed studies on ZX-OA012352 are available. Comparative modeling against sulfonamide drugs predicts moderate LogP (1.64–2.15) and high GI absorption, favoring oral administration .
  • Safety : The absence of PAINS or Brenk alerts in computational screens suggests low off-target risks .
  • Synthesis : ZereneX’s expertise in optimizing synthetic routes implies scalable production, though reaction details remain confidential .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the dual pharmacological effects (phosphate-binding and iron modulation) of Zerenex ZX-OA012352 in preclinical models?

  • Methodological Answer: Use in vitro phosphate-binding assays (e.g., simulated intestinal fluid models) combined with iron-release kinetics studies under physiologically relevant pH conditions. For in vivo validation, employ CKD rodent models with induced hyperphosphatemia and anemia, measuring serum phosphate, ferritin, and hepcidin levels over time. Ensure controls for dietary iron and phosphate intake .

Q. How can researchers ensure reproducibility of pharmacokinetic data for this compound across different laboratory settings?

  • Methodological Answer: Standardize protocols using ICH Q2(R1) guidelines for analytical method validation. Document critical parameters such as dissolution media pH, particle size distribution of the compound, and HPLC column specifications. Cross-validate results with independent labs using shared reference samples .

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal Emax models) to quantify EC50 values for phosphate reduction and iron bioavailability. Use ANOVA with post-hoc Tukey tests to compare treatment arms. Report confidence intervals and effect sizes to address variability in biological replicates .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro iron-release data and clinical outcomes in this compound trials?

  • Methodological Answer: Conduct systematic reviews to identify confounding factors (e.g., patient comorbidities, concomitant therapies). Perform in silico simulations of gastrointestinal transit times and luminal iron interactions. Validate hypotheses using gut-on-a-chip microphysiological systems to bridge in vitro-in vivo gaps .

Q. What strategies optimize the synthesis protocol of this compound to minimize polymorphic variability while scaling up for research-grade batches?

  • Methodological Answer: Implement Design of Experiments (DoE) to assess critical process parameters (e.g., crystallization temperature, solvent polarity). Characterize polymorphs via PXRD and DSC. Use QbD (Quality by Design) principles to define a design space ensuring consistent crystallinity and bioavailability .

Q. How can multi-omics data (e.g., metabolomics, gut microbiome) be integrated to elucidate this compound’s mechanism in iron-deficient anemia?

  • Methodological Answer: Apply pathway enrichment analysis to metabolomic datasets (LC-MS/MS) to identify altered iron-regulation pathways (e.g., hepcidin-ferroportin axis). Correlate findings with 16S rRNA sequencing data from fecal samples to assess microbiome-mediated iron absorption. Use machine learning (e.g., random forests) to prioritize biomarkers .

Q. What experimental designs are appropriate for assessing long-term safety of this compound in translational research?

  • Methodological Answer: Employ chronic toxicity studies in non-rodent species (e.g., cynomolgus monkeys) with histopathological evaluations of iron accumulation in liver and kidneys. Combine with toxicogenomics (RNA-seq) to screen for off-target gene expression changes. Validate findings against clinical biopsy data from Phase III trials .

Q. How can researchers design combinatorial therapy trials involving this compound without introducing confounding variables?

  • Methodological Answer: Use factorial design to test interactions with erythropoiesis-stimulating agents (ESAs) or phosphate binders. Stratify patients by baseline iron and phosphate levels. Apply causal inference models (e.g., propensity score matching) to adjust for covariates in retrospective analyses .

Methodological Frameworks and Tools

  • For Contradiction Analysis : Leverage PRISMA guidelines for systematic reviews and GRADE criteria for evidence quality assessment .
  • For Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, with raw datasets archived in repositories like Zenodo or Figshare .
  • For Protocol Optimization : Reference ICH Q11 for pharmaceutical development and ASTM E55 standards for process validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.